![molecular formula C11H10N2O3 B2925191 Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1215912-75-6](/img/structure/B2925191.png)
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate
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Description
“Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .
Synthesis Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups and their arrangement can be determined using spectral techniques such as FT-IR, LCMS, and NMR .Future Directions
The future directions for the research on “Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate” could include exploring its potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules . Further studies could also focus on overcoming the limitations of multi-drug resistance in cancer therapy .
properties
IUPAC Name |
methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-10(14)7-9-12-13-11(16-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVUNXCYGNIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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